molecular formula C20H19N3O3 B2721882 (2-Hydroxyquinolin-4-yl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 1903828-46-5

(2-Hydroxyquinolin-4-yl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B2721882
CAS RN: 1903828-46-5
M. Wt: 349.39
InChI Key: QMMLTBHIZGOLGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(2-Hydroxyquinolin-4-yl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone” is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, a quinoline ring, and a pyridine ring . The molecular formula of this compound is C20H19N3O3 and its molecular weight is 349.39.


Molecular Structure Analysis

The structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring is a five-membered ring with one nitrogen atom . Quinoline is a fused ring system with a benzene ring fused to a pyridine ring. The pyridine ring is a six-membered ring with two double bonds and one nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. Pyrrolidine rings, for example, can undergo various reactions such as ring-opening reactions, substitutions, and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyrrolidine ring could contribute to the stereochemistry of the molecule .

Scientific Research Applications

Catalyst-free Synthesis

This compound plays a significant role in the catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates from the corresponding hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .

Pharmaceuticals

The unique structure of this compound enables its application in the pharmaceutical industry. It can be used in the development of new drugs and therapies, contributing to advancements in medicinal chemistry.

Medicinal Chemistry

In medicinal chemistry, this compound can be used to explore new possibilities in drug discovery and development. Its unique structure can be leveraged to design and synthesize new molecules with potential therapeutic effects.

Materials Science

In the field of materials science, this compound can be used to develop new materials with unique properties. Its structure can influence the physical and chemical properties of the resulting materials, leading to innovative applications.

Biological Potential of Indole Derivatives

This compound could potentially be used in the study of the biological potential of indole derivatives . Indole derivatives have been reported to have various biological activities, and this compound could contribute to further understanding of their potential .

Chemical Research

As a versatile chemical compound, it is used in various chemical research applications. Its unique structure can be utilized in the synthesis of a wide range of chemical compounds, contributing to advancements in chemical research.

Future Directions

The future directions for this compound would likely depend on its biological activity and potential applications, particularly in the field of medicinal chemistry .

properties

IUPAC Name

4-[3-(5-methylpyridin-2-yl)oxypyrrolidine-1-carbonyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-13-6-7-19(21-11-13)26-14-8-9-23(12-14)20(25)16-10-18(24)22-17-5-3-2-4-15(16)17/h2-7,10-11,14H,8-9,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMLTBHIZGOLGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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